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Dibromochloroacetic acid
CAS No.: 5278-95-5
Cat. No.: VC20840119
Molecular Formula: C2HBr2ClO2
Molecular Weight: 252.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5278-95-5 |
|---|---|
| Molecular Formula | C2HBr2ClO2 |
| Molecular Weight | 252.29 g/mol |
| IUPAC Name | 2,2-dibromo-2-chloroacetic acid |
| Standard InChI | InChI=1S/C2HBr2ClO2/c3-2(4,5)1(6)7/h(H,6,7) |
| Standard InChI Key | UCZDDMGNCJJAHK-UHFFFAOYSA-N |
| SMILES | C(=O)(C(Cl)(Br)Br)O |
| Canonical SMILES | C(=O)(C(Cl)(Br)Br)O |
Introduction
Chemical Identity and Properties
Chemical Structure and Formula
Dibromochloroacetic acid belongs to the haloacetic acid family, characterized by a carboxylic acid group with halogen substituents. The chemical formula of dibromochloroacetic acid is C2HBr2ClO2, containing two bromine atoms and one chlorine atom attached to the alpha carbon of the acetic acid molecule . The structure represents a carboxylic acid with two bromine atoms and one chlorine atom substituted on the same carbon.
Physical and Chemical Properties
Dibromochloroacetic acid exhibits specific physical and chemical properties that influence its behavior in environmental systems and analytical processes. Table 1 summarizes the key physical and chemical properties of this compound based on available data.
Table 1: Physical and Chemical Properties of Dibromochloroacetic Acid
The strong acidity of dibromochloroacetic acid, reflected in its low pKa value, results from the electron-withdrawing effects of the halogen atoms, which stabilize the conjugate base by dispersing the negative charge. This property influences its reactivity and behavior in aqueous environments where it may exist predominantly in its dissociated form at neutral pH.
Nomenclature and Identification
Dibromochloroacetic acid is known by several synonyms and identifiers in scientific literature and regulatory documents. Table 2 presents the key identification parameters for this compound.
Table 2: Identifiers and Classification of Dibromochloroacetic Acid
These identifiers are essential for regulatory purposes, literature searches, and chemical database navigation. The compound appears in various chemical registries under different synonyms, though all refer to the same chemical entity.
Occurrence and Formation
Formation in Drinking Water
Dibromochloroacetic acid forms as a disinfection byproduct during water treatment processes, particularly when chlorine-based disinfectants interact with natural organic matter in the presence of bromide ions. The formation pathway typically involves halogen substitution reactions on organic precursors present in source waters .
Research indicates that chloro, bromo, and mixed bromochloro haloacetates, including dibromochloroacetic acid, are common byproducts of drinking water disinfection processes . Their formation depends on several factors:
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Source water quality and organic matter content
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Bromide concentration in source water
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Type and dose of disinfectant applied
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Contact time and reaction conditions
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pH and temperature during disinfection
The shift from traditional chlorination to alternative disinfection methods like chloramination (combining chlorine with ammonia) can influence the formation of specific disinfection byproducts. While chloramination may reduce the formation of some regulated disinfection byproducts, it can potentially increase the formation of brominated and iodinated species when bromide is present in source waters .
Environmental Presence
As a disinfection byproduct, dibromochloroacetic acid is primarily found in treated drinking water systems. The United States Environmental Protection Agency (EPA) monitors haloacetic acids in drinking water through programs such as the Information Collection Rule, which includes measurement of dibromochloroacetic acid concentrations in micrograms per liter .
Toxicological Studies
The structural similarity between dibromochloroacetic acid and dibromoacetic acid suggests that they may share similar toxicological pathways, though the substitution of one bromine atom with chlorine in dibromochloroacetic acid may modify its potency and specific effects.
Analytical Methods
Detection and Quantification
The analysis of dibromochloroacetic acid in drinking water typically employs chromatographic techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS). The EPA's Information Collection Rule includes dibromochloroacetic acid as one of the haloacetic acids monitored in drinking water .
Analytical challenges in detecting and quantifying dibromochloroacetic acid may include:
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Low environmental concentrations requiring sensitive detection methods
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Potential interference from other halogenated organic compounds in complex water matrices
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Stability issues during sample preparation and analysis
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Requirements for derivatization prior to gas chromatographic analysis
The development of reliable analytical methods remains important for accurate monitoring of dibromochloroacetic acid in drinking water systems and for supporting research on its environmental fate and toxicological properties.
Regulatory Status
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